2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
Description
This compound (CAS: 120944-30-1) is a dihydrochloride salt of a 2(3H)-oxazolone derivative featuring a 1,1'-biphenyl-4-yl group at the C-4 position and a 2-(4-phenyl-1-piperazinyl)ethyl substituent at the C-5 position. Its molecular formula is C27H27N3O2·2HCl, with a molecular weight of 466.44 g/mol (excluding HCl counterions).
Structural analysis indicates that the oxazolone core (a five-membered heterocycle with nitrogen and oxygen) is planar, while the biphenyl and piperazinyl groups introduce steric bulk. The dihydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Properties
IUPAC Name |
4-(4-phenylphenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-3H-1,3-oxazol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2.2ClH/c31-27-28-26(23-13-11-22(12-14-23)21-7-3-1-4-8-21)25(32-27)15-16-29-17-19-30(20-18-29)24-9-5-2-6-10-24;;/h1-14H,15-20H2,(H,28,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTULXGWYEYCPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153084 | |
| Record name | 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120944-30-1 | |
| Record name | 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120944301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2(3H)-Oxazolone derivatives are a class of compounds that have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The specific compound 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride is of particular interest for its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₃₁H₃₃Cl₂N₃O
- Molecular Weight : 546.53 g/mol
The synthesis typically involves the reaction of appropriate aldehydes with piperazine derivatives under controlled conditions to yield the oxazolone framework. This method allows for the introduction of various substituents that can influence biological activity.
Biological Activity Overview
Research has demonstrated that oxazolone derivatives exhibit a range of biological activities:
- Antioxidant Activity :
- Anti-inflammatory Properties :
-
Inhibition of Lipoxygenase :
- Certain oxazolone derivatives have been identified as potent inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory response. For instance, one derivative achieved an IC50 value of 41 μM . This inhibition is crucial as LOX plays a significant role in the biosynthesis of leukotrienes, which are mediators of inflammation.
- Cytokine Modulation :
Case Studies and Experimental Findings
Several studies have explored the biological effects and mechanisms of action of oxazolone derivatives:
- Study on Lipid Peroxidation :
A study evaluated various oxazolone derivatives for their ability to inhibit lipid peroxidation. The results indicated that compounds with bulky substituents on the aromatic ring exhibited enhanced antioxidant activity compared to those with smaller groups .
| Compound | Lipid Peroxidation Inhibition (%) | IC50 (μM) |
|---|---|---|
| 2a | 91 | 41 |
| 2b | 81 | Not specified |
| 2c | 86 | Not specified |
| 4c | Highest among tested | Not specified |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperazinyl Substituents
4-(4-Fluorophenyl)-5-[2-[4-(3,5-Dichlorophenyl)-1-Piperazinyl]ethyl]-2(3H)-Oxazolone (Compound 14)
- Structure : Substitutes the biphenyl group with a 4-fluorophenyl ring and introduces a 3,5-dichlorophenyl-piperazine moiety.
- Activity: Exhibits potent neuroleptic activity, surpassing reference drugs like butropipazone and fluanisone in efficacy. Notably, it demonstrates reduced extrapyramidal side effects compared to chlorpromazine, attributed to selective dopamine receptor modulation .
- Key Difference : The fluorophenyl group enhances metabolic stability, while the dichlorophenyl-piperazine improves receptor affinity.
3-[2-(Diethylamino)ethyl]-4-(4-Fluorophenyl)-5-[2-(4-Phenyl-1-Piperazinyl)ethyl]-2(3H)-Oxazolone (CAS: 52867-97-7)
- Structure: Retains the 4-fluorophenyl and piperazinyl ethyl groups but adds a diethylaminoethyl chain at C-3.
- Activity: Likely targets serotonin and dopamine receptors due to the dual amine and piperazine substituents. The diethylamino group may enhance solubility but reduce CNS penetration compared to the biphenyl analogue .
Oxazolones with Antimicrobial Activity
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Structure : Combines a triazole-thioether group with a phenylsulfonyl substituent.
- Activity : Shows broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli. The sulfonyl group enhances electrophilicity, disrupting bacterial cell membranes .
- Key Difference : Lacks the piperazine moiety, reducing CNS activity but improving antibacterial specificity.
Erlenmeyer Azlactones (e.g., 4-Arylidene-2-Substituted-5(4H)-Oxazolones)
- Structure : Features an exocyclic C=C bond at C-4 (e.g., 4-(3-methoxybenzylidene)-5(4H)-oxazolone).
- Activity: Demonstrates antioxidant and antitumor properties.
2-Phenyl-5(4H)-Oxazolone Derivatives
- Structure : Simple oxazolones with aryl groups at C-2 and C-4 (e.g., 2-phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one).
- Utility: Serve as precursors for quinazolinones and amino acid derivatives. The C-2 phenyl group facilitates cyclization reactions .
- Key Difference: Limited pharmacological activity compared to piperazine-containing analogues due to simpler substituents.
Comparative Data Table
Research Findings and Implications
- Neuroleptic Activity : Piperazine-containing oxazolones (e.g., the target compound and Compound 14) show promise in treating psychosis with fewer side effects. The biphenyl group in the target compound may prolong half-life due to increased lipophilicity .
- Antimicrobial vs. Neuroleptic Trade-offs : Structural simplification (e.g., removal of piperazine) shifts activity from CNS targets to antimicrobial applications, highlighting the role of substituents in bioactivity .
- Synthetic Versatility: Oxazolones serve as intermediates for complex heterocycles (e.g., quinazolinones), underscoring their importance in medicinal chemistry .
Preparation Methods
Catalytic Enhancements
Replacing sodium acetate with AlO-HBO (1:1 w/w) in the Erlenmeyer step improves yields (80–90%) and enables catalyst reuse.
Solvent-Free Microwave Synthesis
Microwave-assisted cyclocondensation reduces reaction times to minutes and eliminates solvent use, aligning with green chemistry principles.
Large-Scale Salt Purification
For industrial-scale production, advocates crystallization from isopropanol to achieve >96% purity, critical for pharmaceutical applications.
Analytical Validation
Spectroscopic Characterization
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a sharp endotherm at 180°C, consistent with the dihydrochloride’s melting point.
Challenges and Mitigation Strategies
Q & A
Q. Basic
- IR spectroscopy : The carbonyl stretch (C=O) at ~1750–1700 cm confirms oxazolone ring integrity. Shifts indicate hydrogen bonding or conjugation with substituents .
- UV-Vis spectroscopy : Biphenyl groups absorb at ~260–280 nm, while piperazinyl moieties show n→π* transitions near 300 nm .
- H NMR : Deshielded protons adjacent to the carbonyl (δ 6.5–7.5 ppm) reveal electronic effects from substituents .
What strategies mitigate the challenges of incorporating electron-rich or sterically hindered groups into the oxazolone framework?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
